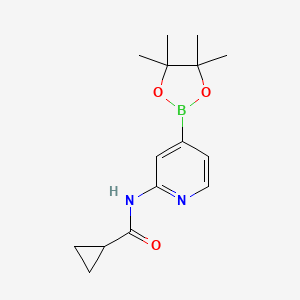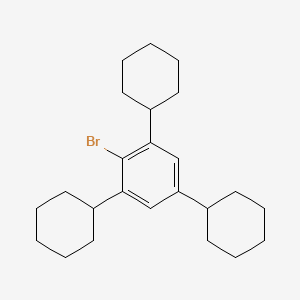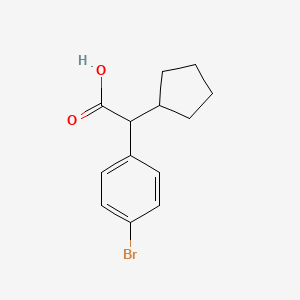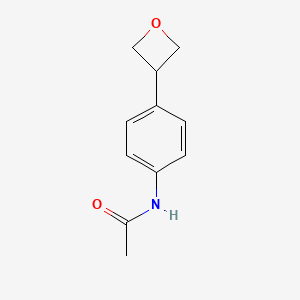
N-(4-(环氧乙烷-3-基)苯基)乙酰胺
描述
“N-(4-(Oxetan-3-YL)phenyl)acetamide” is a chemical compound with substantial potential for applications in scientific experiments. It has a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol .
Synthesis Analysis
The synthesis of compounds similar to “N-(4-(Oxetan-3-YL)phenyl)acetamide” has been described in the literature. For instance, the formation of oxetane rings from an epoxide required moderate heating and was modeled to proceed via an SN2 transition structure . The reaction was sensitive to epoxide substitution . Enantioenriched chiral oxetanes were accessed from enantioenriched epoxides with full retention of enantiomeric purity .Chemical Reactions Analysis
The chemical reactions involving “N-(4-(Oxetan-3-YL)phenyl)acetamide” or similar compounds have been studied. For example, the ring expansion of an unsubstituted epoxide to form an oxetane ring was modeled computationally . The reaction was found to be sensitive to epoxide substitution .Physical And Chemical Properties Analysis
“N-(4-(Oxetan-3-YL)phenyl)acetamide” has a molecular weight of 191.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density might require additional experimental data or resources for a comprehensive analysis.科学研究应用
合成和抗菌应用
- 抗菌剂:N-(4-(环氧乙烷-3-基)苯基)乙酰胺的衍生物已被合成,并评估了其对革兰氏阳性菌和革兰氏阴性菌(如金黄色葡萄球菌和大肠杆菌)的抗菌活性。这些化合物显示出中等至良好的活性,QSAR 研究强调了特定位置取代基的积极作用 (Desai 等,2008)。
合成和抗菌评价
- 抗菌活性:由 N-(4-(环氧乙烷-3-基)苯基)乙酰胺衍生物合成的化合物已接受抗菌活性测试。一些衍生物,特别是那些含有 1,3,4-恶二唑和吡唑部分的衍生物,显示出显着的抗菌活性 (Gul 等,2017)。
抗肿瘤活性研究
- 抗癌剂:已合成各种 N-(4-(环氧乙烷-3-基)苯基)乙酰胺衍生物,并评估了其抗癌潜力。研究表明对特定癌细胞系有希望的结果,表明在癌症治疗中进一步探索的潜力 (Evren 等,2019)。
其他应用
- 抗氧化特性:一些新型衍生物已被合成并评估其抗氧化活性,在标准抗氧化剂测定中显示出相当大的活性。这突出了发展成新的抗氧化剂的潜力 (Gopi & Dhanaraju,2020)。
安全和危害
属性
IUPAC Name |
N-[4-(oxetan-3-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-11-4-2-9(3-5-11)10-6-14-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUNJYJQCMRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Oxetan-3-YL)phenyl)acetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


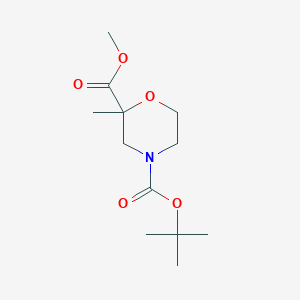
![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)
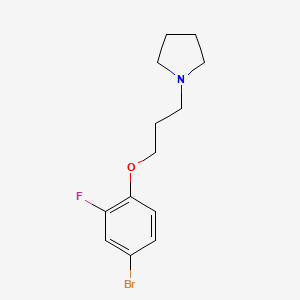
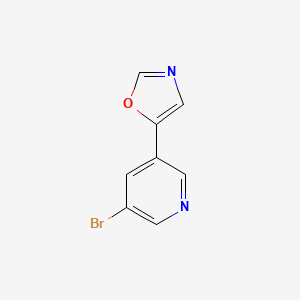
![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)
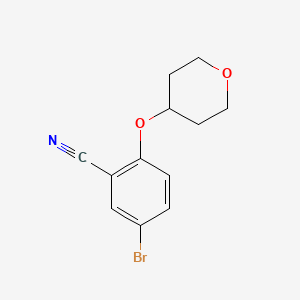
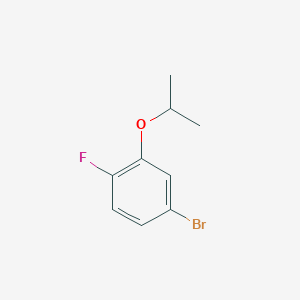
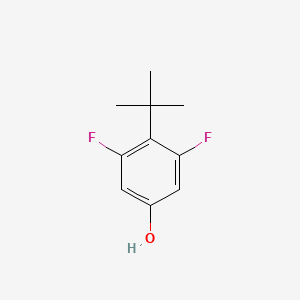
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
